Cas no 2171441-28-2 ((3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid)

(3R)-3-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)bicyclo[2.2.1]heptan-2-ylformamido}butanoic acid is a specialized Fmoc-protected amino acid derivative featuring a bicyclo[2.2.1]heptane scaffold, which confers structural rigidity and stereochemical control for peptide and peptidomimetic applications. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating selective deprotection under mild basic conditions. The bicyclic framework enhances conformational stability, making it valuable for probing structure-activity relationships or designing constrained peptides. The carboxylic acid moiety allows for further functionalization or conjugation. This compound is particularly useful in medicinal chemistry and bioconjugation, where precise stereochemistry and robust synthetic handling are critical. Its well-defined chiral center (R-configuration) ensures reproducibility in asymmetric synthesis.
(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid structure
2171441-28-2 structure
商品名:(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid
CAS番号:2171441-28-2
MF:C27H30N2O5
メガワット:462.537507534027
CID:6148227
PubChem ID:165876590

(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid
    • (3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
    • 2171441-28-2
    • EN300-1548797
    • インチ: 1S/C27H30N2O5/c1-15(12-23(30)31)28-26(32)24-16-10-11-17(13-16)25(24)29-27(33)34-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,15-17,22,24-25H,10-14H2,1H3,(H,28,32)(H,29,33)(H,30,31)/t15-,16?,17?,24?,25?/m1/s1
    • InChIKey: ZANYMJOWCCMEAV-AIYDSVBESA-N
    • ほほえんだ: O=C(C1C(C2CCC1C2)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)N[C@H](C)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 462.21547206g/mol
  • どういたいしつりょう: 462.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 765
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1548797-5.0g
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
2171441-28-2
5g
$9769.0 2023-05-26
Enamine
EN300-1548797-0.25g
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
2171441-28-2
0.25g
$3099.0 2023-05-26
Enamine
EN300-1548797-0.5g
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
2171441-28-2
0.5g
$3233.0 2023-05-26
Enamine
EN300-1548797-250mg
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
2171441-28-2
250mg
$3099.0 2023-09-25
Enamine
EN300-1548797-500mg
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
2171441-28-2
500mg
$3233.0 2023-09-25
Enamine
EN300-1548797-50mg
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
2171441-28-2
50mg
$2829.0 2023-09-25
Enamine
EN300-1548797-2500mg
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
2171441-28-2
2500mg
$6602.0 2023-09-25
Enamine
EN300-1548797-5000mg
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
2171441-28-2
5000mg
$9769.0 2023-09-25
Enamine
EN300-1548797-10000mg
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
2171441-28-2
10000mg
$14487.0 2023-09-25
Enamine
EN300-1548797-0.1g
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
2171441-28-2
0.1g
$2963.0 2023-05-26

(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid 関連文献

(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acidに関する追加情報

Introduction to (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic Acid (CAS No. 2171441-28-2)

(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2171441-28-2, represents a sophisticated molecular structure that combines elements of bicyclic systems with functional groups designed to interact with biological targets. The presence of a fluorenylmethoxycarbonyl (Fmoc) group and an amino-bicycloheptane moiety suggests potential applications in the design of novel bioactive molecules, particularly in the realm of drug discovery.

The molecular architecture of this compound is characterized by its intricate three-dimensional framework, which includes a seven-membered bicyclic system embedded within a more complex structure. This bicyclo2.2.1heptane scaffold is known for its stability and flexibility, making it a valuable component in the development of molecules that require precise spatial orientation to interact with biological receptors. The formamido group further enhances the compound's potential by introducing a polar region that can engage in hydrogen bonding, a critical interaction for many pharmacological targets.

In recent years, there has been growing interest in the use of such complex molecular structures to develop new therapeutic agents. The fluorenylmethoxycarbonyl (Fmoc) group, while commonly associated with peptide synthesis, also serves as a protective group for amino functions and can be incorporated into larger molecules to modulate their properties. This makes (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid a promising candidate for further exploration in medicinal chemistry.

The stereochemistry of this compound, indicated by the (3R) configuration, is another critical aspect of its design. Chiral centers are often essential for biological activity, as they allow molecules to interact selectively with specific biological targets. The (3R) configuration suggests that this compound has been carefully optimized to achieve optimal binding affinity and selectivity, which are key factors in drug development.

Recent studies have highlighted the importance of incorporating advanced structural motifs into drug candidates to improve their efficacy and reduce side effects. The bicyclo2.2.1heptane scaffold, for instance, has been shown to enhance metabolic stability and oral bioavailability, making it an attractive choice for pharmaceutical applications. Additionally, the formamido and Fmoc groups provide opportunities for further functionalization, allowing researchers to fine-tune the properties of the molecule.

The potential applications of (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid extend across multiple therapeutic areas. Its structural features suggest that it could be developed into a kinase inhibitor, an enzyme modulator, or even an antiviral agent, depending on how it interacts with biological targets. The Fmoc group, in particular, has been used in the development of protease inhibitors and other enzyme-targeting drugs, highlighting the versatility of this functional moiety.

The synthesis of such complex molecules presents unique challenges, but advances in synthetic chemistry have made it increasingly feasible to construct intricate structures like this one. Techniques such as asymmetric catalysis and protecting group strategies have enabled researchers to achieve high levels of stereocontrol, which is essential for developing biologically active compounds.

In conclusion, (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure and functional groups make it a promising candidate for further research and development. As our understanding of biological targets continues to grow, compounds like this one will play an increasingly important role in the discovery and development of new therapies.

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD